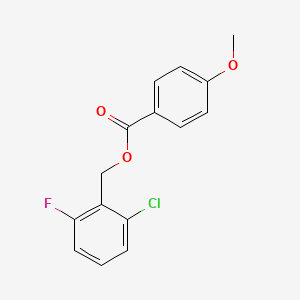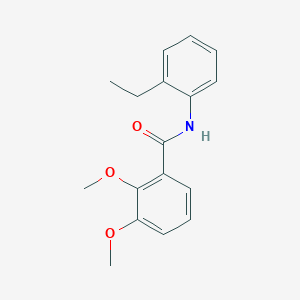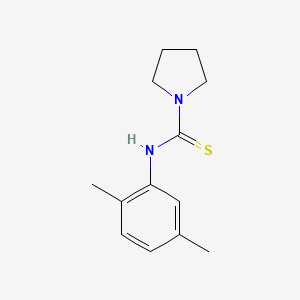
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have inhibitory effects on various cellular processes. We will also explore its advantages and limitations for laboratory experiments and list potential future directions for research.
Mécanisme D'action
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 exerts its inhibitory effects by binding to the ATP-binding site of the target protein kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes. The exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on the MAPK pathway and CK2 is still under investigation.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it is a small molecule inhibitor, which makes it easier to study in laboratory experiments. It has also been shown to have high selectivity for its target protein kinases, which reduces the likelihood of off-target effects. However, one limitation of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway and CK2. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on its target protein kinases and to investigate its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of p-anisidine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form the desired compound, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. The final product is then purified using column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer. 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has also been shown to have inhibitory effects on the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA repair.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-8-10(18(20)21)4-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANEUODTKJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)



![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)
![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)
![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)